N-methyl-5-(methylamino)pyridine-2-carboxamide
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Overview
Description
N-methyl-5-(methylamino)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a methylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(methylamino)pyridine-2-carboxamide typically involves the reaction of 5-(methylamino)pyridine-2-carboxylic acid with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-methyl-5-(methylamino)pyridine-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-methyl-5-(methylamino)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-5-(methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyridone-5-carboxamide: A structurally similar compound with potent anti-fibrotic and anti-inflammatory activity.
N-methyl-4-pyridone-5-carboxamide: Another related compound known for its biological activities.
Uniqueness
N-methyl-5-(methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1565436-59-0 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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